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1-Hydroxy-6-azabenzotriazole

Catalog No.
S1496679
CAS No.
185839-72-9
M.F
C5H4N4O
M. Wt
136.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-6-azabenzotriazole

CAS Number

185839-72-9

Product Name

1-Hydroxy-6-azabenzotriazole

IUPAC Name

3-hydroxytriazolo[4,5-c]pyridine

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

InChI

InChI=1S/C5H4N4O/c10-9-5-3-6-2-1-4(5)7-8-9/h1-3,10H

InChI Key

AEJUQXPVZOLXOO-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=NN2O

Synonyms

3H-1,2,3-Triazolo[4,5-c]pyridine,3-hydroxy-(9CI)

Canonical SMILES

C1=CN=CC2=C1N=NN2O

1-Hydroxy-6-azabenzotriazole is a heterocyclic compound that belongs to the class of azabenzotriazoles, which are characterized by a triazole ring fused to a benzene moiety. This compound is notable for its role as a reagent in peptide coupling reactions, where it acts to facilitate the formation of amide bonds between amino acids. It is structurally similar to 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole, with variations in the position of the hydroxyl and nitrogen functionalities on the triazole ring.

The primary chemical reaction involving 1-hydroxy-6-azabenzotriazole is its use as a coupling agent in peptide synthesis. In this context, it reacts with activated carboxylic acids and amines to form stable intermediates that can subsequently lead to peptide bonds. The mechanism typically involves the formation of an acyloxyphosphonium intermediate when combined with phosphonium salts, which enhances the efficiency of the coupling reaction while minimizing racemization of chiral centers .

1-Hydroxy-6-azabenzotriazole exhibits significant biological activity, particularly in the context of peptide synthesis. Its ability to suppress racemization makes it a valuable tool in producing peptides with high purity and specific stereochemistry. Additionally, studies have indicated potential applications in drug delivery systems due to its interaction with biological molecules, although further research is needed to fully elucidate its biological properties and mechanisms of action .

The synthesis of 1-hydroxy-6-azabenzotriazole can be achieved through several methods:

  • Reaction with Phosgene: A common method involves reacting phosgene with 1-amino-1,2,4-triazole under mild conditions to yield the desired compound .
  • Condensation Reactions: Other synthetic routes may involve condensation reactions between appropriate triazole derivatives and hydroxyl-containing compounds.
  • Solvent Systems: The use of different solvent systems can affect the yield and purity of the synthesized product, often requiring optimization based on specific laboratory conditions.

1-Hydroxy-6-azabenzotriazole is primarily utilized in:

  • Peptide Synthesis: It serves as a coupling reagent in solid-phase peptide synthesis, contributing to the formation of amide bonds while minimizing side reactions .
  • Pharmaceutical Development: Its role in synthesizing biologically active peptides makes it significant in drug discovery and development processes.

Interaction studies involving 1-hydroxy-6-azabenzotriazole have focused on its effectiveness as a coupling reagent compared to other reagents like 1-hydroxybenzotriazole and various phosphonium-based reagents. Research indicates that it provides higher efficiency and lower racemization rates during peptide bond formation. Furthermore, studies have explored its interactions with various amino acids and potential effects on protein folding and stability .

Several compounds share structural similarities with 1-hydroxy-6-azabenzotriazole, including:

Compound NameStructural FeaturesUnique Aspects
1-HydroxybenzotriazoleContains a benzene ring and triazole structureWidely used but less effective in suppressing racemization compared to 1-hydroxy-6-azabenzotriazole .
1-Hydroxy-7-azabenzotriazoleSimilar triazole structure but different positioningMore effective in some coupling reactions; specific applications in histone chemistry .
2-HydroxybenzotriazoleHydroxyl group at different position on benzeneUsed primarily for similar coupling reactions but may exhibit different reactivity profiles .

The uniqueness of 1-hydroxy-6-azabenzotriazole lies in its specific structural modifications that enhance its performance as a coupling agent while minimizing unwanted side reactions during peptide synthesis.

1-Hydroxy-6-azabenzotriazole features a triazolopyridine structure with a hydroxyl group attached to the triazole ring. The compound has a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol. Its IUPAC name is 3-hydroxytriazolo[4,5-c]pyridine, identified by CAS number 185839-72-9.

Unlike its more widely studied 7-isomer counterpart, 6-HOAt is characterized by the nitrogen atom positioned at the 6-position of the benzotriazole ring. This structural variation affects its reactivity profile and applications in peptide coupling chemistry.

Physical Properties

XLogP3

0.1

Dates

Last modified: 07-17-2023

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